2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-4-propan-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-8(2)16-12-6-10(14-3)9(7-13)5-11(12)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHFBUBBGOETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physicochemical Properties
Synthesis of the Precursor: 2,5-Dimethoxybenzaldehyde
The starting material, 2,5-dimethoxybenzaldehyde, can be synthesized through several established methods. One common approach is the alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with an alkylating agent like dimethyl sulfate. google.comcqu.edu.cn Another route involves the direct formylation of 1,4-dimethoxybenzene. google.com
Synthesis of the Target Compound
A general and high-yield method for preparing 4-alkylthio-2,5-dimethoxybenzaldehydes has been described in the scientific literature. mdma.ch This procedure can be adapted for the specific synthesis of this compound and is outlined in the table below.
| Step | Reaction | Reagents and Conditions | Description |
| 1 | Bromination | 2,5-Dimethoxybenzaldehyde, Bromine, Acetic Acid (AcOH) | The precursor, 2,5-dimethoxybenzaldehyde, is treated with bromine in acetic acid. This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring, yielding primarily 4-bromo-2,5-dimethoxybenzaldehyde (B105343). This intermediate is readily purified by recrystallization. mdma.ch |
| 2 | Nucleophilic Substitution | 4-Bromo-2,5-dimethoxybenzaldehyde, Isopropyl mercaptan (1-methylethanethiol), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF) | The purified 4-bromo intermediate undergoes a nucleophilic aromatic substitution reaction. It is treated with isopropyl mercaptan in the presence of a base (potassium carbonate) in a polar aprotic solvent like DMF at room temperature. The thiol displaces the bromide ion to afford the final product, this compound, in excellent yield. mdma.ch |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. However, its fundamental chemical identifiers have been established.
| Property | Value |
| CAS Number | 849919-65-9 chembuyersguide.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₆O₃S chemicalbook.com |
| Molecular Weight | 240.32 g/mol |
Chemical Reactivity, Derivatization, and Transformation Studies of 2,5 Dimethoxy 4 1 Methylethyl Thio Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a primary site for chemical reactions, including oxidation, reduction, and condensation.
Oxidation Pathways to Carboxylic Acids
The aldehyde functional group in aromatic aldehydes can be readily oxidized to form the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry. For derivatives like 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde, standard oxidizing agents can be employed. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) or chromium-based reagents. The reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH), yielding 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzoic acid. The specific conditions, such as solvent, temperature, and pH, would need to be optimized to ensure high yield and to avoid potential side reactions involving the sensitive thioether linkage, which can be susceptible to over-oxidation.
Reduction Reactions to Corresponding Alcohols
The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. jconsortium.com This is typically achieved using mild reducing agents, with sodium borohydride (B1222165) (NaBH4) being a frequently used reagent due to its selectivity for aldehydes and ketones. jconsortium.comyoutube.com The reaction converts the aldehyde to the corresponding benzyl (B1604629) alcohol derivative, {2,5-Dimethoxy-4-[(1-methylethyl)thio]phenyl}methanol. This process is generally efficient and can be carried out under mild conditions, often in alcoholic solvents like ethanol (B145695) or methanol (B129727) at room temperature. ugm.ac.id Studies on various substituted benzaldehydes have demonstrated that this reduction is rapid and provides the alcohol product in high yields. ugm.ac.id
| Aldehyde Substrate | Reducing Agent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Sodium Borohydride (NaBH4) | Solvent-free | Ultrasound, Room Temp, 15 min | Benzyl alcohol | High |
| p-Anisaldehyde | Sodium Borohydride (NaBH4) | Tetrahydrofuran (THF) | Ultrasound, Room Temp, 94 min | p-Anisyl alcohol | - |
| Vanillin | Sodium Borohydride (NaBH4) | Ethanol (small amount) | Ultrasound, Room Temp | Vanillyl alcohol | High |
Condensation and Imine Formation Reactions
The aldehyde group is an excellent electrophile and readily participates in condensation reactions with various nucleophiles.
Aldol-Type Condensation: In the presence of a base, the aldehyde can react with enolizable ketones or other carbonyl compounds in a crossed-aldol condensation. magritek.com Research on the closely related 2,5-dimethoxybenzaldehyde (B135726) has shown that it undergoes a base-catalyzed condensation with acetone (B3395972). orientjchem.org In this reaction, two molecules of the aldehyde react with one molecule of acetone to form a dibenzylideneacetone-type product, specifically 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org The reaction proceeds efficiently when refluxed in ethanol with sodium hydroxide (B78521) as the catalyst, achieving high yields. orientjchem.org This demonstrates the capacity of the 2,5-dimethoxybenzaldehyde scaffold to undergo C-C bond formation at the aldehyde position.
| Aldehyde | Ketone | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2,5-Dimethoxybenzaldehyde | Acetone | Sodium Hydroxide | Ethanol, Room Temp (30°C) | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one | 56% |
| 2,5-Dimethoxybenzaldehyde | Acetone | Sodium Hydroxide | Ethanol, Reflux (2 hours) | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one | 82% |
Imine Formation (Schiff Base Formation): The aldehyde reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This reaction is fundamental for creating a wide range of derivatives and is often a key step in reductive amination, where the initially formed imine is subsequently reduced to a secondary amine. orientjchem.org
Transformations of the Aromatic Ring System
The aromatic ring of this compound is highly activated towards certain substitution reactions due to the presence of three electron-donating groups.
Electrophilic Aromatic Substitution Reactivity
The benzene (B151609) ring is substituted with two methoxy (B1213986) groups (-OCH3) and an isopropylthio group (-S-iPr). All three are electron-donating substituents that activate the ring towards electrophilic aromatic substitution (EAS). libretexts.org These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org
In this specific molecule:
The methoxy group at C-2 directs to C-1 (occupied), C-3, and C-5.
The methoxy group at C-5 directs to C-4 (occupied) and C-6.
The isopropylthio group at C-4 directs to C-3 and C-5.
Considering the combined directing effects, the most activated and sterically accessible positions for an incoming electrophile are C-3 and C-6. The C-5 position is also activated, but C-6 is generally favored due to activation from the C-5 methoxy group. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly 3- and/or 6-substituted products. msu.edu
Nucleophilic Substitutions and Rearrangements
While aromatic rings that are electron-rich are generally not susceptible to nucleophilic aromatic substitution (NAS), such reactions can occur on precursors where a good leaving group is present. libretexts.org The synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes, including analogs of the title compound, has been achieved through a nucleophilic aromatic substitution reaction. mdma.ch
In this synthetic approach, a halogen, typically bromine, is first introduced at the C-4 position of 2,5-dimethoxybenzaldehyde via electrophilic bromination. mdma.ch The resulting 4-bromo-2,5-dimethoxybenzaldehyde (B105343) then serves as a substrate for nucleophilic substitution. The bromo group can be displaced by various sulfur nucleophiles (thiols) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). mdma.ch This reaction proceeds at room temperature to give the desired 4-alkylthio derivatives in excellent yields. mdma.ch This demonstrates the viability of nucleophilic displacement at the C-4 position of this ring system when a suitable leaving group is present. mdma.ch
| Substrate | Nucleophile (R-SH) | Base/Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4-Bromo-2,5-dimethoxybenzaldehyde | Ethanethiol | K2CO3 / DMF | Room Temp, 48h | 4-(Ethylthio)-2,5-dimethoxybenzaldehyde | 96% |
| 4-Bromo-2,5-dimethoxybenzaldehyde | 1-Propanethiol | K2CO3 / DMF | Room Temp, 48h | 2,5-Dimethoxy-4-(propylthio)benzaldehyde | 96% |
| 4-Bromo-2,5-dimethoxybenzaldehyde | 2-Mercaptoethanol | K2CO3 / DMF | Room Temp, 48h | 4-[(2-Hydroxyethyl)thio]-2,5-dimethoxybenzaldehyde | 98% |
Data sourced from a study on the synthesis of 4-Alkylthio-2,5-dimethoxybenzaldehydes. mdma.ch
Derivatization Strategies for Analog Libraries
The generation of analog libraries from this compound primarily involves two key approaches: modification of the thioether at the 4-position and transformation of the aldehyde group at the 1-position. These strategies allow for systematic variations in steric bulk, lipophilicity, and electronic properties, which are crucial for structure-activity relationship (SAR) studies.
A robust and high-yielding method for the synthesis of a series of 4-alkylthio and 4-benzylthio-2,5-dimethoxybenzaldehydes involves the nucleophilic aromatic substitution of a halogenated precursor. mdma.ch The common starting material for this approach is 4-bromo-2,5-dimethoxybenzaldehyde, which can be readily prepared by the bromination of 2,5-dimethoxybenzaldehyde in acetic acid. mdma.ch
The core of this derivatization strategy is the displacement of the bromide with a variety of thiols (R-SH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature, with potassium carbonate (K₂CO₃) serving as the base to facilitate the formation of the thiolate nucleophile. mdma.ch This method has proven effective for a range of thiols, including simple alkyl thiols, functionalized alkyl thiols, and benzylthiol, affording the desired products in excellent yields. mdma.ch An alternative, earlier method involved the preparation of sodium mercaptides using sodium hydride (NaH) prior to reaction with the bromo-benzaldehyde. mdma.ch
The versatility of this synthetic route is demonstrated by the successful preparation of various analogs, as detailed in the table below.
| Thiol (R-SH) | Resulting Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Methanethiol (as Na salt) | -CH₃ | Not specified | 91-92 |
| Ethanethiol | -CH₂CH₃ | 90 | 58-59 |
| 1-Propanethiol | -(CH₂)₂CH₃ | 94 | Oil |
| 2-Propanethiol | -CH(CH₃)₂ | 95 | 65-66 |
| Benzylthiol | -CH₂C₆H₅ | 96 | 120-121 |
| 2-Methoxyethanethiol | -(CH₂)₂OCH₃ | 95 | 45-46 |
The aldehyde functional group of this compound is a versatile handle for introducing a wide array of side chains, primarily through carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental for extending the molecular framework and exploring new chemical space.
Carbon-Nitrogen Bond Formation:
Reductive Amination: A common strategy to introduce amine-containing side chains is reductive amination. This one-pot reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). orientjchem.org This allows for the incorporation of a vast range of alkyl, aryl, and heterocyclic amine moieties.
Schiff Base Formation: The aldehyde readily reacts with primary amines to form Schiff bases (imines). These imine derivatives can be isolated as final products or serve as intermediates for further reactions, such as reduction to secondary amines or cycloaddition reactions.
Carbon-Carbon Bond Formation:
Henry Reaction (Nitroaldol Reaction): The Henry reaction is a powerful tool for forming a new carbon-carbon bond by reacting the aldehyde with a nitroalkane, such as nitromethane (B149229) or nitroethane, in the presence of a base. wikipedia.org This reaction yields a β-nitro alcohol. The resulting product is highly valuable as it can be subsequently dehydrated to form a nitroalkene or the nitro group can be reduced to an amine, providing a pathway to β-amino alcohols. wikipedia.org This reaction effectively converts the benzaldehyde into a phenethylamine (B48288) or phenylpropanolamine precursor.
Other Carbonyl Additions: The aldehyde can undergo other classical carbonyl addition reactions, such as the Wittig reaction to form alkenes or Grignard reactions to introduce alkyl or aryl groups, leading to secondary alcohols.
Oxidation and Reduction of the Aldehyde:
Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol (a benzyl alcohol derivative) using mild reducing agents like sodium borohydride in an alcoholic solvent.
Oxidation: Conversely, oxidation of the aldehyde group yields the corresponding carboxylic acid. This transformation can be achieved using oxidizing agents such as potassium permanganate.
These derivatization reactions are summarized in the table below, showcasing the versatility of the aldehyde group.
| Reaction Type | Reagents | Intermediate/Product Class | Significance |
|---|---|---|---|
| Reductive Amination | R¹R²NH, NaBH₄ or STAB | Secondary/Tertiary Amines | Introduces diverse amine side chains. orientjchem.org |
| Henry Reaction | R'CH₂NO₂, Base | β-Nitro Alcohols | C-C bond formation; precursor to amino alcohols and nitroalkenes. wikipedia.org |
| Schiff Base Formation | RNH₂ | Imines | Versatile C=N intermediate. |
| Reduction | NaBH₄ | Benzyl Alcohols | Converts carbonyl to hydroxyl group. |
| Oxidation | KMnO₄ | Benzoic Acids | Converts aldehyde to carboxylic acid. |
Mechanistic Investigations of Novel Transformations
While specific mechanistic studies focused exclusively on novel transformations of this compound are not extensively documented, the mechanisms of its key derivatization reactions are well-established in the broader context of organic chemistry.
The synthesis of thioether analogs described in section 3.3.1 proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing aldehyde group, along with the methoxy groups, activates the aromatic ring towards nucleophilic attack. The reaction is initiated by the attack of the thiolate anion on the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the final thioether product. mdma.ch
The mechanism of the Henry reaction , a crucial C-C bond-forming transformation, has been the subject of both experimental and computational studies for various benzaldehydes. nih.gov The reaction begins with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the benzaldehyde. This step is typically the rate-determining step. The resulting β-nitro alkoxide is then protonated by the conjugate acid of the base (or upon workup) to give the final β-nitro alcohol product. nih.gov All steps of the Henry reaction are reversible, which can influence the diastereoselectivity of the product when a substituted nitroalkane is used. nih.gov Studies on substituted benzaldehydes indicate that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org
The reductive amination process involves two distinct mechanistic steps. First is the reversible formation of a carbinolamine by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. The second step is the irreversible reduction of the electrophilic iminium ion by a hydride reagent, such as NaBH₄, to yield the final amine product.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
In the ¹H-NMR spectrum of 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde, distinct signals corresponding to each type of proton are expected. The aldehyde proton (-CHO) would appear significantly downfield, typically in the range of δ 9.8–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons would likely appear as singlets, given their para relationship, in the aromatic region of the spectrum. The two methoxy (B1213986) groups (-OCH₃) would each produce a singlet, expected to be in the range of δ 3.8–4.0 ppm. The isopropylthio group would exhibit a septet for the single proton (-SCH) and a doublet for the six equivalent methyl protons (-CH₃).
The ¹³C-NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group being the most downfield signal, typically above 190 ppm. The aromatic carbons would show distinct signals based on their substitution, with the carbons bearing the methoxy and isopropylthio groups having characteristic chemical shifts. The carbons of the two methoxy groups and the isopropylthio group would also be readily identifiable in the aliphatic region of the spectrum.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.1 (s, 1H) | > 190 |
| Aromatic-H | 7.0 - 7.5 (s, 2H) | 110 - 160 |
| Methoxy (-OCH₃) | 3.8 - 4.0 (s, 6H) | 55 - 60 |
| Isopropyl (-SCH) | 3.2 - 3.5 (sept, 1H) | 30 - 40 |
| Isopropyl (-CH₃) | 1.3 - 1.5 (d, 6H) | 20 - 25 |
| (s = singlet, d = doublet, sept = septet) |
To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, a suite of 2D-NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a clear correlation between the septet of the isopropyl -SCH proton and the doublet of the -CH₃ protons, confirming the isopropyl group's structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each carbon signal to its attached proton(s), for example, linking the aldehyde proton signal to the aldehyde carbon signal.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing structural information through its fragmentation pattern.
HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental formula, C₁₂H₁₆O₃S, which has a calculated exact mass of 240.0820. The confirmation of this exact mass by HRMS provides strong evidence for the compound's identity.
GC-MS is an invaluable tool for analyzing the purity of a sample and identifying any potential impurities. The sample is first vaporized and separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer for identification. This technique would be crucial for assessing the purity of a synthesized batch of this compound and identifying any starting materials or by-products. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule, likely showing a prominent molecular ion peak and fragments corresponding to the loss of the isopropyl group, the thioether moiety, or a methoxy group. Studies on related compounds like 2,5-dimethoxy-4-ethylthiophenethylamine have demonstrated the utility of GC-MS in identifying metabolites, a similar approach could be applied to analyze degradation products or impurities of the target compound.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde would be observed as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would result in strong absorptions in the 1250-1000 cm⁻¹ region. The presence of the sulfur atom in the thioether linkage would give rise to weaker C-S stretching bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1710 - 1685 | Strong |
| Aldehyde C-H Stretch | 2860 - 2800 & 2760 - 2700 | Weak (two bands) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Methoxy C-O Stretch | 1275 - 1200 & 1075 - 1020 | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C-S Stretch | 700 - 600 | Weak |
Chromatographic Methods for Purification and Analytical Quantification
In the research and development of novel compounds, achieving a high degree of purity is paramount for the accurate assessment of their chemical, physical, and biological properties. Chromatographic techniques are indispensable tools for both the purification of synthesized compounds and the quantitative analysis of their purity. For "this compound," a multi-substituted benzaldehyde (B42025) derivative, methods such as High-Performance Liquid Chromatography (HPLC), column chromatography, and flash chromatography are routinely employed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of "this compound" and for quantifying it in various matrices.
In the analysis of substituted benzaldehydes, reversed-phase HPLC is a commonly utilized mode. This technique employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For "this compound," its relatively nonpolar nature, enhanced by the isopropylthio group, leads to a strong interaction with the C18 stationary phase, resulting in good retention and separation from more polar impurities.
A typical HPLC method for the purity assessment of this compound would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net Ultraviolet (UV) detection is well-suited for this analyte due to the presence of the chromophoric benzaldehyde moiety. The wavelength of maximum absorbance (λmax) for substituted benzaldehydes is generally in the range of 254-300 nm, providing a sensitive and selective means of detection. researchgate.net
While specific research articles detailing the HPLC analysis of "this compound" are not extensively available, the parameters can be inferred from studies on analogous compounds. For instance, the analysis of related 2,5-dimethoxy-substituted phenethylamines often employs C18 columns with acetonitrile/water mobile phases, and similar conditions would be applicable here. rsc.org The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Below is a table summarizing typical HPLC parameters for the analysis of "this compound."
| Parameter | Value |
| Stationary Phase | C18 (Octadecyl-bonded silica), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Column Chromatography and Flash Chromatography
Column chromatography and its more rapid variant, flash chromatography, are preparative techniques essential for the purification of "this compound" on a laboratory scale following its synthesis. hawachhplccolumn.com These methods rely on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through it.
The purification of substituted benzaldehydes, including those with structures analogous to the target compound, is frequently accomplished using silica (B1680970) gel as the stationary phase. designer-drug.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system is selected to provide a suitable retention factor (Rf) for the desired compound, typically in the range of 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate, which is used for preliminary method development. mit.edu
For "this compound," a compound of moderate polarity, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly employed. rochester.edu By gradually increasing the polarity of the eluent (gradient elution), impurities can be selectively removed. For instance, less polar impurities will elute first in a less polar solvent mixture, followed by the target compound as the polarity is increased. More polar impurities will remain strongly adsorbed to the silica gel and will elute last.
Flash chromatography, which utilizes positive pressure to accelerate the flow of the mobile phase, significantly reduces the purification time compared to traditional gravity-fed column chromatography, while often improving the resolution of the separation. mit.edu The principles of stationary and mobile phase selection remain the same. In the synthesis of related 4-alkylthio-2,5-dimethoxybenzaldehydes, column chromatography has been successfully used to isolate the desired products in high purity. mdma.ch
The following table outlines typical conditions for the purification of "this compound" by column and flash chromatography.
| Parameter | Column Chromatography | Flash Chromatography |
| Stationary Phase | Silica Gel (60-200 µm) | Silica Gel (40-63 µm) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Loading Technique | Wet or dry loading | Wet or dry loading |
| Elution Mode | Gravity-fed | Pressure-driven (e.g., compressed air) |
| Monitoring | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) or UV detector |
Exploration of Biological Activities and Molecular Mechanisms in Vitro and in Silico Preclinical Research
Mechanisms of Enzyme Modulation and Inhibition
Inhibition of Metabolic Pathway Enzymes
In vivo metabolic studies of structurally related phenethylamines, such as 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7), reveal that the thioether moiety is a primary site for enzymatic modification. The major metabolic pathways identified in rat models include sulfoxidation and sulfone formation. nih.gov Further enzymatic processes involve hydroxylation of the alkyl side chain and S-depropylation, followed by methylation of the resulting thiol group. nih.gov These transformations indicate significant interaction with metabolic enzymes, likely including cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems, which are responsible for such oxidative metabolism.
Studies on Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Activity
Preclinical research on the broader class of 2,5-dimethoxy-4-substituted phenylalkylamines has primarily focused on neurotransmitter receptor interactions rather than direct enzyme inhibition of acetylcholinesterase or carbonic anhydrase. While various complex molecules incorporating dimethoxy-phenyl or benzaldehyde (B42025) structures have been investigated as potential inhibitors for these enzymes, specific data on 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde's activity at AChE or CA is not available in the current body of scientific literature. nih.govmdpi.comnih.gov
Receptor Binding and Modulation Studies
The 2,5-dimethoxy-4-substituted phenethylamine (B48288) scaffold is well-established as a potent modulator of serotonin (B10506) receptors. nih.gov The nature of the substituent at the 4-position significantly influences receptor affinity and functional activity. nih.govnih.gov
Serotonin Receptor (5-HT2A, 5-HT2B, 5-HT2C) Affinity and Efficacy Research
Analogues bearing the 2,5-dimethoxy-4-(alkylthio)phenyl core structure demonstrate high affinity for serotonin 5-HT2 receptors. researchgate.net
5-HT2A Receptor: These compounds typically exhibit the highest affinity for the 5-HT2A receptor, with binding affinities (Ki) often in the low nanomolar range. researchgate.net Structure-activity relationship studies show that increasing the size and lipophilicity of the 4-position substituent can enhance affinity for 5-HT2A/C subtypes. researchgate.netmdpi.com Functionally, these molecules act as potent partial agonists at the 5-HT2A receptor. researchgate.net However, compounds with particularly bulky lipophilic substituents at the 4-position, such as a 4-benzylthio group, have shown reduced agonist potential, sometimes acting as antagonists despite high binding affinity. researchgate.net
5-HT2B and 5-HT2C Receptors: Significant affinity is also observed for 5-HT2B and 5-HT2C receptors. researchgate.netnih.gov Generally, these compounds show a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. nih.govfrontiersin.org For 4-thio-substituted phenethylamines, activation potencies at the 5-HT2B receptor are typically lower than at the 5-HT2A receptor. researchgate.net For instance, one study found that while 4-thio-substituted phenethylamines were potent partial agonists at 5-HT2A receptors (EC50: 1-53 nM), their potency at 5-HT2B receptors was lower (EC50: 44-370 nM). researchgate.net
| Compound | 5-HT2A | 5-HT2C | 5-HT1A |
|---|---|---|---|
| 2,5-dimethoxy-4-methylthiophenethylamine (2C-T) | 54 | 350 | 1500 |
| 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) | 21 | 140 | 1400 |
| 2,5-dimethoxy-4-isopropylthiophenethylamine (2C-T-4) | 13 | 100 | 1800 |
Data sourced from a study on 4-thio-substituted phenethylamines. researchgate.net
Cellular Effects and Pathway Perturbation in In Vitro Models
Activation of the 5-HT2A receptor by agonist compounds initiates a cascade of intracellular signaling events. These downstream effects have been characterized in various in vitro models, including primary cortical neurons and transfected cell lines.
Phosphoinositide Hydrolysis: A primary signaling mechanism for 5-HT2A receptor activation is the Gq/11 protein-coupled pathway, which stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the mobilization of intracellular calcium and activation of Protein Kinase C (PKC). researchgate.net
MAPK/ERK and CaMKII Pathway Activation: Studies using the potent 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) in rat cortical neurons have shown that receptor activation enhances the phosphorylation of cAMP-response element binding protein (CREB). nih.gov This effect is mediated through the mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways. nih.gov
Gene Expression: The activation of these signaling cascades leads to changes in gene expression. Specifically, 5-HT2A agonists have been shown to cause a rapid, CREB-dependent transcriptional upregulation of several neuronal plasticity-associated immediate early genes, including Arc, Bdnf1, c-Fos, Cebpb, and Egr2. nih.gov This suggests that compounds of this class can perturb cellular pathways involved in neuroplasticity. nih.govmdpi.com In other cellular models, activation of the 5-HT2A receptor has been linked to increased cell viability and proliferation through the stimulation of the ERK1/2 and STAT3 signaling pathways. researchgate.net
Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (In Vitro)
While direct studies on the cytotoxicity of this compound are not extensively documented, research on structurally related compounds provides insights into its potential antiproliferative effects. For instance, a study on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), a compound also featuring a dimethoxy-substituted aromatic ring, demonstrated significant cytotoxic activity against various human prostate cancer cell lines nih.gov. The in vitro effects of DCDMNQ were evaluated on both androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cells, as well as a normal bone marrow cell line (HS-5) nih.gov.
The compound exhibited potent anti-tumor activities with IC50 values of 1 µM for LNCaP, 3 µM for CWR-22, 1.5 µM for PC-3, and 3 µM for DU-145 cells nih.gov. Notably, the IC50 for the normal bone marrow cell line was significantly higher at 10 µM, suggesting a degree of selectivity for cancer cells nih.gov. Furthermore, DCDMNQ was found to inhibit cell cycle progression and induce apoptosis in a time-dependent manner, particularly in the androgen-independent cell lines nih.gov. These findings for a related dimethoxy-substituted compound suggest that this compound could be a candidate for similar cytotoxic and antiproliferative evaluations.
Table 1: Cytotoxicity of a Structurally Related Compound (DCDMNQ) against Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| LNCaP | Androgen-Dependent | 1 |
| CWR-22 | Androgen-Dependent | 3 |
| PC-3 | Androgen-Independent | 1.5 |
| DU-145 | Androgen-Independent | 3 |
Investigation of Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of benzaldehyde derivatives has been a subject of scientific inquiry. Benzaldehyde itself has been identified as a compound with notable antioxidant activity nih.govresearchgate.net. Studies have shown that benzaldehyde can exhibit significant radical scavenging properties. For example, one study found that benzaldehyde demonstrated a maximum antioxidant activity of 52.9% at a concentration of 8 mM nih.gov.
Further research into related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, a major component of the essential oil from Periploca sepium, has also revealed moderate antioxidant activity in DPPH free radical scavenging, β-carotene bleaching, and ferrozine-ferrous ions assays nih.gov. The DPPH radical scavenging ability of 2-hydroxy-4-methoxybenzaldehyde was demonstrated with an IC50 value of 9.04 mg/mL nih.gov. The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the benzene (B151609) ring can enhance this activity. Given the structural similarities, it is plausible that this compound also possesses antioxidant and radical scavenging capabilities, though specific studies are required for confirmation.
Effects on Gene Expression Related to Metabolic Regulation
While direct evidence of this compound affecting genes related to metabolic regulation is limited, studies on analogous compounds suggest a potential for such activity. For instance, a potent serotonin 5-HT2 receptor agonist, CYB210010, which is a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, has been shown to increase the expression of genes involved in neuroplasticity in the frontal cortex nih.gov. Although the context is neurobiology rather than metabolic regulation, this finding demonstrates that compounds with a 2,5-dimethoxy-4-thio substitution pattern can modulate gene expression. The specific genes affected would likely depend on the full structure of the molecule and its resulting protein targets. Further research is necessary to explore whether this compound can influence the expression of genes involved in metabolic pathways.
Antimicrobial and Antifungal Activity Investigations of Derivatives
The antimicrobial and antifungal properties of various benzaldehyde derivatives have been reported, suggesting that derivatives of this compound could also exhibit such activities. Benzaldehyde itself has been shown to have antimicrobial activity, with MIC values ranging from 6 mM to 10 mM for bacterial strains and 8 mM to 10 mM for fungal strains nih.gov.
Furthermore, derivatives of benzene have been synthesized and investigated for their antimicrobial potential globalscientificjournal.com. For example, the synthesis of 2,5-dimethyl-4-methoxylbenzene derivatives has yielded compounds with varying degrees of antifungal activity against pathogens like Gloesporium piperatum and Cercospora sogina globalscientificjournal.com. The structural features of these derivatives, including the nature of the substituents on the benzene ring, play a crucial role in determining their antimicrobial potency nih.gov. The investigation of diarylamidine derivatives has shown that minor structural variations can lead to significant changes in both antifungal and antibacterial activity nih.gov. This body of research supports the rationale for synthesizing and evaluating derivatives of this compound for their potential as antimicrobial and antifungal agents.
Role as Chemical Probes in Biological Research
Structurally related compounds to this compound have been identified as valuable chemical probes in biological research. For example, CYB210010, a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine, is considered a new tool molecule for investigating the therapeutic potential of 5-HT2 receptor activation nih.gov. Its potency and selectivity for specific serotonin receptors allow researchers to probe the functions of these receptors in various physiological and pathological processes nih.gov.
The utility of a compound as a chemical probe is dependent on its specific and potent interaction with a biological target. Given that N-benzyl substituted derivatives of 2,5-dimethoxyphenethylamines have been shown to have high affinity for the 5-HT2A receptor, it is conceivable that derivatives of this compound could be developed as chemical probes for this or other receptor systems nih.gov. The aldehyde functional group also provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological targets and applications as chemical probes.
Structure Activity Relationship Sar Studies for 2,5 Dimethoxy 4 1 Methylethyl Thio Benzaldehyde and Its Structural Analogs
Systematic Modification of the C-4 Alkylthio Moiety
The substituent at the C-4 position of the 2,5-dimethoxyphenyl ring is a major determinant of biological activity. In the "2C-T" series of phenethylamines, which are derived from 4-alkylthio-2,5-dimethoxybenzaldehydes, the nature of the alkylthio group is critical.
Studies on the phenethylamine (B48288) derivatives demonstrate a clear relationship between the size and lipophilicity of the C-4 alkylthio substituent and the resulting pharmacological effects. nih.gov The introduction of small, lipophilic alkylthio groups at the C-4 position of 2,5-dimethoxyphenethylamines is known to produce potent psychedelic effects. nih.gov
The length of the alkyl chain directly influences activity. For instance, in the 2C-T series of phenethylamines, increasing the chain length from methyl (2C-T) to ethyl (2C-T-2) and then to n-propyl (2C-T-7) generally correlates with an increase in potency. nih.gov However, further elongation of the linear alkyl chain to a butyl group (as in 2C-T-17) can lead to a decrease in activity, suggesting an optimal size for the substituent to fit within the receptor's binding pocket. nih.gov
Branching of the alkyl chain also has a significant impact. The subject compound, 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde, is the precursor to 2C-T-4, which features a branched isopropyl group. The branching can alter the molecule's conformation and steric profile, which in turn affects its interaction with the target receptor. While linear chains like ethyl and propyl are well-tolerated, bulky substituents have been shown to diminish or abolish certain biological responses in animal models. researchgate.net
| C-4 Substituent (R in 2,5-dimethoxy-4-R-phenethylamine) | Common Name | Chain Characteristics | General Activity Trend |
|---|---|---|---|
| -S-CH₃ | 2C-T | Methylthio, Short, Linear | Active |
| -S-CH₂CH₃ | 2C-T-2 | Ethylthio, Medium, Linear | Potent |
| -S-CH(CH₃)₂ | 2C-T-4 | Isopropylthio, Medium, Branched | Active, distinct profile |
| -S-CH₂CH₂CH₃ | 2C-T-7 | n-Propylthio, Medium, Linear | Potent |
Small, lipophilic groups such as halogens (e.g., bromine in 2C-B, iodine in 2C-I) and small alkyl groups (e.g., methyl in DOM) also confer high potency, often through different electronic and steric interactions. nih.gov The thioether in the 2C-T series offers a unique combination of properties. Unlike a simple alkyl group, the sulfur atom can potentially act as a hydrogen bond acceptor. Compared to a halogen, it is less electronegative and provides greater conformational flexibility.
Conversely, introducing bulky and highly lipophilic groups at the C-4 position can transform a compound from a receptor agonist to an antagonist. nih.gov This highlights a delicate balance where the substituent must have sufficient size and lipophilicity to enhance binding without being so large that it prevents the proper conformational change required for receptor activation.
Influence of Methoxy (B1213986) Substitution Pattern on Chemical and Biological Profiles
The 2,5-dimethoxy substitution pattern on the phenyl ring is a foundational element for the biological activity of this class of compounds. Among various methoxy-substituted phenethylamine isomers, those with methoxy groups at the 2- and 5-positions consistently demonstrate the highest activity at 5-HT₂ receptors. nih.gov
This specific arrangement is believed to orient the molecule favorably within the receptor binding site, potentially mimicking the orientation of the indole (B1671886) nucleus of serotonin (B10506). The methoxy groups are electron-donating, which increases the electron density of the aromatic ring and may influence its cation-π interactions with the receptor. The C2-methoxy group, in particular, is thought to play a crucial role in constraining the conformation of the ethylamine (B1201723) side chain in the active phenethylamine derivatives, which is a critical factor for potent receptor activation. Altering this pattern, for example to a 2,4- or 3,4-dimethoxy arrangement, typically leads to a significant loss of the characteristic biological activity.
Significance of the Aldehyde Functional Group for Molecular Interactions
For this compound itself, the aldehyde functional group is the most chemically reactive part of the molecule. While this compound is primarily known as a synthetic intermediate for producing phenethylamines, the aldehyde group has distinct properties relevant to molecular interactions. designer-drug.com
The aldehyde group is a polar, planar functional group capable of acting as a hydrogen bond acceptor through its carbonyl oxygen. It can participate in dipole-dipole interactions and nucleophilic addition reactions. mdpi.com In a biological context, while it does not confer the specific serotonergic activity seen in its phenethylamine derivatives, it could potentially interact with other enzymes or receptors. The primary significance of the aldehyde group in this specific context is its role as a chemical handle for the synthesis of the more biologically active aminoethyl derivatives through reactions like reductive amination. researchgate.net
Comparative SAR Analysis with Related Benzaldehyde (B42025) and Phenethylamine Scaffolds
The most striking SAR comparison is between the benzaldehyde scaffold and the phenethylamine scaffold. The conversion of the aldehyde group to an aminoethyl side chain is the single most critical modification for imparting high-affinity agonist activity at serotonin 5-HT₂A receptors. nih.gov
The phenethylamine structure is a well-established pharmacophore that mimics endogenous monoamine neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com The protonatable primary amine of the ethylamine side chain is crucial for forming an ionic bond with a conserved aspartate residue in the binding pocket of aminergic G-protein coupled receptors, including the 5-HT₂A receptor.
The benzaldehyde precursor lacks this essential basic amino group and the flexible ethyl chain. Consequently, it does not fit the pharmacophore model for a classic serotonin receptor agonist and is not expected to possess the same biological activity. The SAR data derived from the phenethylamine series informs the synthesis of the benzaldehyde precursors but does not imply that the benzaldehydes themselves share the same biological targets or effects. The aldehyde is a molecular starting point, while the phenethylamine is the final, biologically active entity in this context.
| Feature | 2,5-Dimethoxy-4-alkylthio-benzaldehyde | 2,5-Dimethoxy-4-alkylthio-phenethylamine |
|---|---|---|
| Key Functional Group | Aldehyde (-CHO) | Aminoethyl (-CH₂CH₂NH₂) |
| Basicity | Neutral | Basic (protonatable amine) |
| Structural Mimicry | Does not mimic neurotransmitters | Mimics monoamine neurotransmitters (e.g., Serotonin) |
| Primary Role | Synthetic precursor | Biologically active compound (5-HT₂ receptor agonist) |
| Key Receptor Interaction | Lacks key features for 5-HT₂A agonism | Ionic bond via primary amine with receptor |
Future Research Directions and Potential Applications in Chemical Science
Development of Novel Synthetic Building Blocks for Complex Organic Molecules
As an intermediate in organic synthesis, 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde holds considerable promise. rsc.org The aldehyde group is a cornerstone of synthetic chemistry, participating in a wide array of carbon-carbon bond-forming reactions. Future research could systematically explore its utility in established synthetic methodologies to create novel molecular architectures.
The reactivity of the aldehyde allows it to be a key precursor in several important transformations:
Wittig and Horner-Wadsworth-Emmons reactions: To generate substituted styrenes with defined stereochemistry. The electronic nature of the methoxy (B1213986) and thioether substituents would likely influence the reactivity and selectivity of these reactions. rsc.org
Condensation reactions: Such as aldol (B89426) and Knoevenagel condensations, to build molecular complexity and introduce further functional groups.
Reductive amination: To produce a variety of substituted phenethylamines, a class of compounds with significant biological relevance. mdma.ch The parent compound, 2,5-dimethoxybenzaldehyde (B135726), is a known precursor for such molecules. cqu.edu.cn
Grignard and organolithium additions: To form secondary alcohols, which can be further elaborated into more complex structures.
The presence of the methoxy and isopropylthio groups offers additional avenues for modification, potentially allowing for a modular approach to the synthesis of a library of complex derivatives. The compound's role as an intermediate for pharmacologically interesting molecules, such as those targeting serotonin (B10506) receptors, highlights its potential as a foundational block for medicinal chemistry programs. sciencemadness.org
Design and Synthesis of Advanced Chemical Probes for Biological Systems
The development of chemical probes to visualize and quantify biological molecules and processes is a rapidly advancing field. Substituted benzaldehydes are emerging as valuable scaffolds for creating such probes, particularly fluorescent sensors. nist.gov The aldehyde functionality can act as a reactive "trigger" that selectively interacts with a specific analyte, leading to a measurable change in a reporter group, such as fluorescence activation. rlavie.com
Future research could focus on incorporating this compound into novel probe designs. For instance:
Fluorescent Probes: The core structure could be appended to a fluorophore. The aldehyde group could be designed to react with specific biological targets, such as amines or thiols (e.g., cysteine), leading to the formation of a new adduct with altered photophysical properties (a "turn-on" or ratiometric response). pharmaffiliates.com The methoxy and isopropylthio groups could be used to modulate the probe's solubility, cell permeability, and spectroscopic properties. nist.gov
Photoaffinity Labeling: The benzaldehyde (B42025) scaffold could be modified with photoreactive groups (e.g., azides) to create probes for photoaffinity labeling, a powerful technique for identifying protein-ligand interactions. spectrabase.com
The design of such probes would leverage the known reactivity of the aldehyde group while exploiting the steric and electronic effects of the ring substituents to fine-tune selectivity and reporting capabilities. google.com
Exploration of Catalytic or Material Science Applications
The unique electronic and structural features of this compound suggest potential applications in both catalysis and material science. While direct catalytic applications have yet to be explored, benzaldehyde derivatives can participate in or influence catalytic cycles. nist.gov For example, they can act as ligands for metal catalysts or participate in organocatalytic transformations.
In material science, aromatic aldehydes are valuable monomers for the synthesis of functional polymers. Research has shown that substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, to create polymers with tunable properties. sciencemadness.orgnist.gov Future work could investigate the incorporation of this compound into polymer backbones. This could lead to materials with novel characteristics:
Degradable Polymers: Copolymers of benzaldehydes can be designed to be metastable, depolymerizing upon exposure to specific triggers like acid. nist.gov This makes them candidates for applications in transient electronics or drug delivery systems.
Functional Materials: The thioether and methoxy groups could impart specific properties to the resulting polymer, such as altered refractive index, thermal stability, or affinity for certain surfaces or molecules. The sulfur atom in the thioether linkage could also be used to coordinate with metal nanoparticles, creating hybrid materials.
Integration with High-Throughput Screening for New Research Leads
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of compounds against biological targets. Derivatives of 2,5-dimethoxy-4-(propylthio)-benzaldehyde have been noted for potential antimicrobial and cytotoxic activities, suggesting that a library of related compounds could yield valuable hits in screening campaigns.
Future efforts could involve the synthesis of a focused library of analogues of this compound. By systematically varying the substituents on the aromatic ring and modifying the aldehyde group, a diverse set of molecules could be generated. This library could then be screened against a wide range of biological targets, including:
G-protein coupled receptors (GPCRs)
Enzymes
Ion channels
Bacterial and fungal strains
The goal of such a screening campaign would be to identify "hit" compounds that show activity in a particular assay. These hits can then serve as starting points for more focused medicinal chemistry efforts, a process known as hit-to-lead optimization. The structural information from the initial compound provides a valuable scaffold for further chemical exploration.
Advanced Theoretical and Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties, reactivity, and interactions of molecules, thereby guiding and accelerating experimental research. For this compound, theoretical and computational studies could provide invaluable insights.
Future research in this area could employ methods like Density Functional Theory (DFT) to:
Predict Reactivity: Model the transition states of various reactions involving the aldehyde group to predict which synthetic pathways are most favorable. Computational studies on other substituted benzaldehydes have successfully correlated substituent effects with reaction rates and mechanisms.
Elucidate Spectroscopic Properties: Calculate predicted NMR and IR spectra to aid in the characterization of the compound and its derivatives.
Model Biological Interactions: Perform molecular docking simulations to predict how the molecule or its derivatives might bind to the active sites of proteins. This can help prioritize which compounds to synthesize for biological testing.
Understand Electronic Structure: Analyze the molecular orbitals (e.g., HOMO-LUMO) to understand the electronic properties that govern its reactivity and potential as a functional material or chemical probe.
These computational approaches can significantly de-risk and streamline experimental work by providing a theoretical framework for understanding the molecule's behavior and prioritizing the most promising avenues for further investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃S |
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | 2,5-Dimethoxy-4-[(1-methylethyl)thio]benzaldehyde |
| Synonyms | 2,5-Dimethoxy-4-isopropylthiobenzaldehyde |
| Structure | A benzaldehyde core substituted with two methoxy groups (positions 2 and 5) and an isopropylthio group (position 4). |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (δ ~9.8–10.1 ppm), Methoxy protons (δ ~3.8–3.9 ppm), Isopropyl SCH proton (septet, δ ~3.2–3.5 ppm), Isopropyl CH₃ protons (doublet, δ ~1.3–1.5 ppm), Aromatic protons (singlets). nist.gov |
| Infrared (IR) | Strong C=O stretch (~1700 cm⁻¹), Aromatic C-O stretch (1250–1300 cm⁻¹), S-C absorption (~650 cm⁻¹). nist.gov |
| Mass Spectrometry (MS) | Analysis via techniques like UPLC-MS/MS can be used for impurity profiling and structural confirmation, likely showing a molecular ion peak corresponding to the molecular weight and fragmentation patterns related to the loss of isopropylthio or methoxy groups. nist.gov |
Q & A
Q. What are the common synthetic routes for 2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde, and how are reaction conditions optimized?
The synthesis typically involves multi-step functionalization of benzaldehyde derivatives. Key steps include:
- Methoxy Group Introduction : Electrophilic substitution (e.g., using methyl iodide or dimethyl sulfate under basic conditions) to install methoxy groups at positions 2 and 5.
- Thioether Formation : Reaction with isopropyl thiol (or disulfide) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the (1-methylethyl)thio group at position 4 .
- Optimization Parameters : Temperature (60–80°C for thioetheration), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 aldehyde-to-thiol) to maximize yield (>70%) and purity.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Spectroscopy :
- Chromatography :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (60:40 acetonitrile/water) .
Advanced Research Questions
Q. What strategies are used to study its biological activity, including assay design?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) with IC₅₀ values reported in µg/mL. Negative controls include DMSO solvent, and positive controls use ampicillin .
- Enzyme Inhibition : Kinetic studies (e.g., acetylcholinesterase inhibition) using Ellman’s method; IC₅₀ calculated via nonlinear regression .
Q. How are computational models applied to predict reactivity or interactions?
- Molecular Docking : AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2). Parameters include grid box size (20 ų) and Lamarckian genetic algorithm .
- DFT Calculations : B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating electrophilic reactivity .
Q. How do structural modifications (e.g., substituent variation) affect its physicochemical and biological properties?
- Thioether vs. Sulfone : Replacing the isopropylthio group with a sulfone reduces logP (from 2.8 to 1.5) and alters antimicrobial potency (e.g., MIC increases from 8 µg/mL to >64 µg/mL) .
- Methoxy Position : 2,5-Dimethoxy substitution enhances electron-donating effects, stabilizing the aldehyde group against oxidation compared to 3,4-dimethoxy analogs .
Q. How are stability and degradation profiles studied under varying conditions?
- Forced Degradation : Exposure to UV light (254 nm, 48 h) or acidic conditions (0.1 M HCl, 70°C) reveals degradation products (e.g., oxidized sulfoxide) via LC-MS .
- Thermal Stability : TGA analysis shows decomposition onset at 180°C, with mass loss corresponding to isopropylthio group cleavage .
Q. What analytical challenges exist in detecting trace impurities or stereoisomers?
Q. How does the compound interact with biological targets at the molecular level?
- Receptor Binding : Surface plasmon resonance (SPR) shows moderate affinity (KD ~10 µM) for serotonin receptors (5-HT₂A), likely due to methoxy-thioether π-π stacking .
- Metabolic Pathways : CYP3A4-mediated oxidation predicted via in silico metabolism tools (e.g., StarDrop), validated by hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
